2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(2-methoxy-5-methylphenyl)acetamide

Description

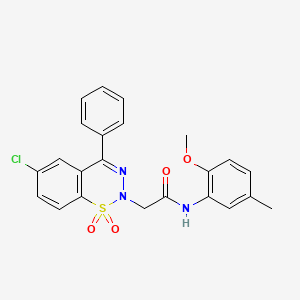

This compound features a benzothiadiazine core substituted with a chloro group at position 6, a phenyl group at position 4, and a sulfone moiety (1,1-dioxido). The acetamide side chain is attached to the nitrogen at position 2 of the benzothiadiazine ring and further substituted with a 2-methoxy-5-methylphenyl group. Benzothiadiazine derivatives are known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties, often attributed to their ability to modulate enzyme interactions or receptor binding .

Properties

IUPAC Name |

2-(6-chloro-1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)-N-(2-methoxy-5-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20ClN3O4S/c1-15-8-10-20(31-2)19(12-15)25-22(28)14-27-26-23(16-6-4-3-5-7-16)18-13-17(24)9-11-21(18)32(27,29)30/h3-13H,14H2,1-2H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWWXHCFLRACJOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(2-methoxy-5-methylphenyl)acetamide is a member of the benzothiadiazine family, characterized by its complex structure and potential biological activities. This article reviews its biological activity, including mechanisms of action, biological targets, and relevant case studies.

Chemical Structure and Properties

This compound features a benzothiadiazine core with various functional groups that contribute to its reactivity and biological interactions. Its molecular formula is , with a molecular weight of approximately 443.88 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C21H20ClN3O4S |

| Molecular Weight | 443.88 g/mol |

| Structural Features | Chloro group, dioxido group, acetamide moiety |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

1. Enzyme Inhibition:

The compound may inhibit enzymes involved in inflammatory pathways, similar to other benzothiadiazine derivatives that have shown effectiveness in reducing prostaglandin synthesis.

2. Receptor Modulation:

It can bind to various cellular receptors, potentially altering signal transduction pathways associated with pain and inflammation.

3. Disruption of Cellular Functions:

By interfering with processes such as DNA replication or protein synthesis, it may exert cytotoxic effects on certain cell types.

Biological Activity

Research indicates that compounds with similar structural motifs exhibit significant biological activities:

-

Anti-inflammatory Activity:

Studies suggest that benzothiadiazine derivatives can modulate inflammatory responses by inhibiting cyclooxygenase pathways or specific prostaglandin synthases. -

Antimicrobial Properties:

Similar compounds have demonstrated antibacterial and antifungal activities, indicating potential applications in treating infections.

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds:

-

Study on mPGES-1 Inhibition:

A study on a related compound showed that inhibition of microsomal prostaglandin E synthase-1 (mPGES-1) led to significant relief from inflammatory pain in preclinical models. The compound exhibited an IC50 value of 1.3 nM against human mPGES-1, showcasing its potency and selectivity over other enzymes . -

Antimicrobial Activity Assessment:

Research into benzothiadiazine derivatives revealed their effectiveness against various bacterial strains, suggesting that modifications in the side chains could enhance their antimicrobial properties. -

Cytotoxicity Studies:

In vitro studies indicated that similar compounds could induce apoptosis in cancer cell lines, highlighting their potential as anticancer agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

Compound A : 2-[6-Chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2,4-dimethylphenyl)acetamide

- Structural Differences :

- Core : Same benzothiadiazine sulfone backbone.

- Substituents :

- Position 4: 2-Fluorophenyl (vs. phenyl in the target compound).

- Acetamide group: 2,4-Dimethylphenyl (vs. 2-methoxy-5-methylphenyl).

- Implications: Fluorine’s electronegativity may enhance binding affinity to hydrophobic pockets in enzymes.

Compound B : N-(6-Ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide

- Structural Differences :

- Core : Benzothiazole (vs. benzothiadiazine sulfone).

- Substituents : Ethoxy group at position 6 of benzothiazole; 4-chlorophenyl acetamide.

- Implications :

- Benzothiazoles are smaller and less polar, possibly increasing membrane permeability but reducing solubility.

- Ethoxy groups may confer metabolic stability compared to sulfone-containing analogs.

Substituent-Driven Functional Variations

Compound C: N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide monohydrate

- Structural Differences: Core: Benzothiazole (non-sulfonated).

- Implications :

- Lack of sulfone reduces polarity, likely decreasing solubility but increasing lipophilicity for CNS penetration.

- Methyl groups may enhance metabolic stability but reduce hydrogen-bonding capacity.

Compound D : 2-{[4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide

- Structural Differences :

- Core : Triazole-thioether linked to benzothiazole (vs. benzothiadiazine sulfone).

- Substituents : Chlorophenyl, methoxyphenyl, and methylbenzothiazole groups.

- Implications :

- Triazole’s hydrogen-bonding capacity may improve target engagement but introduce synthetic complexity.

- Thioether linkage could influence redox sensitivity or metabolic pathways.

Research Findings and Implications

- Biological Activity : Benzothiadiazine sulfones (e.g., target compound) are hypothesized to exhibit superior enzyme inhibition due to sulfone-mediated polarity and aryl substituent interactions, whereas benzothiazoles (e.g., Compound B) may excel in penetrating lipid membranes .

- Synthetic Accessibility: The target compound’s synthesis likely requires sulfonation steps, which may complicate scalability compared to non-sulfonated analogs .

- Metabolic Stability : Methoxy and methyl groups in the acetamide side chain (target compound) could reduce oxidative metabolism compared to halogenated or ethoxy-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.